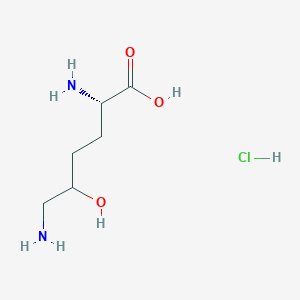

5-Hydroxy-L-lysine hydrochloride

Description

Properties

IUPAC Name |

(2S)-2,6-diamino-5-hydroxyhexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3.ClH/c7-3-4(9)1-2-5(8)6(10)11;/h4-5,9H,1-3,7-8H2,(H,10,11);1H/t4?,5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXVOTKVFFAZQJ-YKXIHYLHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(CN)O)[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-L-lysine hydrochloride typically involves multiple steps, including the protection of functional groups, selective reactions, and deprotection. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include the use of protecting groups for the amino and hydroxyl groups, followed by selective reactions to introduce the desired functional groups.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-pressure reactors, and other advanced technologies to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-L-lysine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

Metabolic Research

Recent studies have highlighted the role of 5-hydroxylysine as a metabolic indicator in conditions such as keloids. A metabolomic profiling study demonstrated that 5-hydroxylysine levels correlate with keloid severity, suggesting its potential as a biomarker for this fibrotic condition. The study utilized advanced machine learning techniques to identify metabolic pathways influenced by 5-hydroxylysine, including arachidonic acid metabolism and amino acid metabolism pathways .

Peptide Synthesis and Modification

5-Hydroxy-L-lysine is increasingly being utilized in the synthesis of bioactive peptides. Its unique hydroxyl group allows for site-specific modifications, enhancing the functional diversity of peptides. The enzyme K5H has been discovered to catalyze the conversion of L-lysine to 5-hydroxylysine, facilitating the production of peptides with improved properties for drug delivery and therapeutic applications. This method provides a more efficient pathway to synthesize complex peptides compared to traditional methods that often require multiple steps .

Therapeutic Applications

3.1 Antiviral Properties

Lysine derivatives, including 5-hydroxylysine, are noted for their antiviral properties, particularly against herpes simplex virus (HSV). Clinical studies indicate that lysine supplementation may reduce the frequency and severity of HSV outbreaks .

3.2 Nephroprotection

Research has also indicated that lysine compounds can offer nephroprotective benefits, particularly in patients with conditions like cystinuria. The excretion of 5-hydroxy-L-lysine has been studied as a potential marker for kidney function in metabolic disorders .

Bioconjugation Strategies

The incorporation of 5-hydroxylysine into peptide frameworks allows for advanced bioconjugation techniques. This application is particularly relevant in developing antibody-drug conjugates and cell-penetrating peptides that enhance drug delivery systems . The hydroxyl group on 5-hydroxylysine serves as a reactive handle for further chemical modifications, enabling the attachment of various therapeutic agents.

Data Summary Table

Case Studies

Case Study 1: Keloid Severity Assessment

A study conducted on patients with keloids found that higher levels of 5-hydroxylysine were associated with increased severity of keloid formation. This suggests its utility as a biomarker for monitoring disease progression and treatment efficacy.

Case Study 2: Lysine Supplementation in HSV

In a clinical trial involving patients prone to herpes simplex outbreaks, those receiving lysine supplementation exhibited a significant decrease in outbreak frequency compared to a control group. This supports the therapeutic potential of lysine derivatives, including 5-hydroxylysine.

Mechanism of Action

The mechanism of action of 5-Hydroxy-L-lysine hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as a substrate or inhibitor for various enzymes, affecting metabolic processes and biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use and the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between 5-hydroxy-L-lysine hydrochloride and structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Comparative Insights

Structural Differences :

- 5-Hydroxy-L-lysine HCl vs. L-Lysine HCl : The hydroxyl group at the fifth carbon in 5-hydroxy-L-lysine alters its hydrogen-bonding capacity, making it critical for collagen cross-linking . In contrast, L-lysine HCl lacks this modification and serves as a basic building block for proteins .

- Enantiomeric Forms : The DL-5-Hydroxy-DL-lysine HCl (racemic mixture) shares the same molecular formula as 5-hydroxy-L-lysine HCl but exhibits reduced biological specificity due to the presence of both D- and L-isomers .

Biological and Functional Roles: 5-Hydroxy-L-lysine is exclusive to collagen and elastin, where it facilitates intermolecular cross-links, enhancing tissue stability . L-Lysine HCl, however, is incorporated into general protein synthesis and is essential for animal growth . In marine venoms (e.g., conotoxins), 5-hydroxy-L-lysine undergoes further PTMs to improve target selectivity, a feature absent in unmodified lysine derivatives .

Synthesis and Applications: 5-Hydroxy-L-lysine is synthesized via enzymatic hydroxylation of lysine residues in collagen , whereas L-lysine HCl is produced industrially via microbial fermentation . The dihydrochloride form (L-hydroxylysine diHCl) offers enhanced solubility for biochemical assays but is less stable under physiological conditions compared to the monohydrochloride form .

Purity and Research Use :

- DL-5-Hydroxy-DL-lysine HCl is predominantly used as a racemic standard in chromatographic analysis, with ≥98% purity verified by TLC . In contrast, 5-hydroxy-L-lysine HCl is favored for studies requiring stereochemical precision, such as peptide drug design .

Research Findings and Implications

- Collagen Studies : Hydroxylation of lysine residues (to form 5-hydroxy-L-lysine) is indispensable for collagen’s triple-helix stability. Mutations in hydroxylase enzymes disrupt this process, leading to connective tissue disorders .

- Pharmacological Potential: Conopeptides containing 5-hydroxy-L-lysine demonstrate enhanced ion channel selectivity, suggesting therapeutic applications in pain management .

- Industrial Relevance : L-Lysine HCl remains a cornerstone in animal feed additives due to its cost-effective production, while 5-hydroxy-L-lysine derivatives are niche products for specialized biomedical research .

Biological Activity

5-Hydroxy-L-lysine hydrochloride, a hydroxylated derivative of the amino acid lysine, plays a significant role in various biological processes, particularly in collagen synthesis and metabolism. This article delves into its biological activity, mechanisms of action, and potential applications based on available research findings.

Overview of 5-Hydroxy-L-lysine

5-Hydroxy-L-lysine (Hyl) is an amino acid that arises from the post-translational modification of lysine through hydroxylation, primarily catalyzed by lysyl hydroxylase enzymes. This compound is integral to collagen structure, contributing to the stability and functionality of connective tissues in mammals. It is biosynthesized from lysine and can undergo further modifications such as glycosylation, leading to forms like galactosyl hydroxylysine (GH) and glucosylgalactosyl hydroxylysine (GGH) .

Biological Functions

Collagen Formation

- 5-Hydroxy-L-lysine is crucial for collagen stability, serving as a site for glycosylation which enhances collagen's mechanical properties . The presence of hydroxylysine residues in collagen facilitates the formation of intermolecular cross-links, essential for the structural integrity of tissues.

Metabolic Pathways

- Research indicates that 5-Hydroxy-L-lysine participates in metabolic pathways involving lysine catabolism. For instance, studies utilizing DL-5-Hydroxylysine hydrochloride have provided insights into the enzymatic processes governing lysine degradation in organisms like Saccharomyces cerevisiae .

The biological activity of 5-Hydroxy-L-lysine can be summarized through its interactions with various enzymes and its role in cellular functions:

- Enzymatic Reactions : Hydroxylysine acts as a substrate for several enzymes involved in collagen biosynthesis. For example, it is involved in reactions catalyzed by procollagen-lysine dioxygenases (PLOD), which convert lysine residues into hydroxylysine .

- Glycosylation : Hydroxylysines are modified by carbohydrate units, which are critical for collagen's unique properties. The glycosylated forms contribute to the tensile strength and resilience of collagen fibers .

Table: Key Research Findings on 5-Hydroxy-L-lysine

Clinical Implications

The biological activities of 5-Hydroxy-L-lysine extend to clinical settings where it serves as a biomarker for collagen degradation. Elevated levels of hydroxylysine derivatives in urine can indicate conditions such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.